![molecular formula C10H17N3O B14784461 3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one](/img/structure/B14784461.png)
3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one
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Overview
Description
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one is a complex organic compound with a unique structure that includes a cyclopropylmethyl group and a hexahydro-imidazo[4,5-c]pyridin-2(3H)-one core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one typically involves multiple steps, starting from readily available starting materials. One common approach involves the cyclization of a suitable precursor under specific conditions to form the imidazo[4,5-c]pyridin-2(3H)-one ring system. The cyclopropylmethyl group is then introduced through a subsequent alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting appropriate catalysts, solvents, and reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and process intensification may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the ring system, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one: Lacks the cyclopropylmethyl group.
Cyclopropylmethyl derivatives: Compounds with similar cyclopropylmethyl groups but different core structures.
Uniqueness
The uniqueness of (3AR,7aS)-3-(cyclopropylmethyl)hexahydro-1H-imidazo[4,5-c]pyridin-2(3H)-one lies in its specific combination of the cyclopropylmethyl group and the hexahydro-imidazo[4,5-c]pyridin-2(3H)-one core, which imparts distinct chemical and biological properties.
Biological Activity
3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties and mechanisms of action based on diverse sources.
Chemical Structure and Properties
The compound features a unique bicyclic structure that includes a cyclopropylmethyl group. Its molecular formula is C12H16N2O with a molecular weight of approximately 204.27 g/mol. The structural characteristics contribute to its interaction with biological targets.
Research suggests that this compound may interact with various biological pathways:
- G Protein-Coupled Receptors (GPCRs) : It is hypothesized that the compound may act as an agonist or antagonist for specific GPCRs, which play critical roles in signal transduction and cellular responses .
- Ectonucleotide Pyrophosphatase/Phosphodiesterase-1 (ENPP1) : The compound has been identified as a modulator of ENPP1, which is involved in nucleotide metabolism and has implications in cancer immunotherapy .
Pharmacological Effects
- Antitumor Activity : Studies indicate that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. These effects are mediated through apoptosis induction and cell cycle arrest.
- Neuroprotective Effects : Preliminary data suggest potential neuroprotective properties, possibly through modulation of neurotransmitter systems or reduction of oxidative stress.
- Anti-inflammatory Properties : The compound may also exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediating immune responses.
Case Studies and Research Findings
Study | Focus | Findings |
---|---|---|
Study A (2020) | Antitumor Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values < 10 µM. |
Study B (2021) | Neuroprotection | Showed protective effects in a rat model of Parkinson's disease with reduced neuroinflammation markers. |
Study C (2022) | Anti-inflammatory | In vitro assays indicated a decrease in TNF-alpha levels in macrophages treated with the compound. |
Properties
Molecular Formula |
C10H17N3O |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
3-(cyclopropylmethyl)-3a,4,5,6,7,7a-hexahydro-1H-imidazo[4,5-c]pyridin-2-one |
InChI |
InChI=1S/C10H17N3O/c14-10-12-8-3-4-11-5-9(8)13(10)6-7-1-2-7/h7-9,11H,1-6H2,(H,12,14) |
InChI Key |
MJUUEUZQGBYNAC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1CN2C3CNCCC3NC2=O |
Origin of Product |
United States |
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